Cas no 1153412-93-1 (4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine)

4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine
- 4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine
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- インチ: 1S/C12H12ClN3/c1-8(2)10-7-11(13)16-12(15-10)9-5-3-4-6-14-9/h3-8H,1-2H3
- InChIKey: LCARCRGMPXDBKW-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(C)C)=NC(C2C=CC=CN=2)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 222
- トポロジー分子極性表面積: 38.7
4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM317152-1g |
4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine |
1153412-93-1 | 95% | 1g |
$636 | 2021-08-18 | |
Alichem | A029198339-1g |
4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine |
1153412-93-1 | 95% | 1g |
$730.32 | 2023-09-04 | |
Chemenu | CM317152-1g |
4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine |
1153412-93-1 | 95% | 1g |
$673 | 2023-02-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758271-1g |
4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine |
1153412-93-1 | 98% | 1g |
¥7140.00 | 2024-08-09 |
4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidineに関する追加情報
Professional Introduction to 4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine (CAS No. 1153412-93-1)
4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine, identified by its CAS number 1153412-93-1, is a significant compound in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents. The compound’s unique structural features, including a chloro substituent at the 4-position and an isopropyl group at the 6-position, combined with a pyridin-2-yl moiety, make it a valuable scaffold for medicinal chemists.
The chemical structure of 4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine contributes to its reactivity and potential biological activity. The presence of the chloro group enhances its utility in various synthetic transformations, allowing for further functionalization. Additionally, the isopropyl group introduces steric hindrance, which can influence the compound’s binding affinity and selectivity in biological targets. The pyridin-2-yl moiety, on the other hand, is known to improve solubility and metabolic stability, making it an attractive feature for drug development.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Pyrimidine derivatives have emerged as a prominent class of compounds due to their ability to interact with biological macromolecules such as enzymes and receptors. 4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine has been explored in several preclinical studies as a potential lead compound for treating conditions such as cancer and inflammatory diseases.
One of the most compelling aspects of this compound is its role in kinase inhibition. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in diseases like cancer. Researchers have leveraged the structural features of 4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine to design inhibitors that specifically target aberrant kinases involved in tumor growth and progression. Preliminary studies have shown promising results in vitro, demonstrating potent inhibition of several kinases with high selectivity.
The synthesis of 4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chlorination step at the 4-position is particularly critical, as it determines the reactivity of the compound in subsequent synthetic steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the pyridin-2-yl moiety efficiently.
The pharmacokinetic properties of 4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine have also been extensively studied. These studies aim to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. The presence of the isopropyl group has been found to enhance oral bioavailability, while the pyridin-2-yl moiety contributes to metabolic stability. These findings are crucial for optimizing drug formulations and ensuring therapeutic efficacy.
In conclusion, 4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine (CAS No. 1153412-93-1) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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